4-Bromo-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound with the molecular formula . It belongs to the family of pyrazolopyridines, characterized by a bromine atom at the 4-position of the pyrazole ring. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of various pharmaceuticals. It has been identified as an inhibitor of certain enzymes, particularly tropomyosin receptor kinases, which are involved in cell proliferation and differentiation .
4-Bromo-1H-pyrazolo[3,4-C]pyridine is classified as a heterocyclic aromatic compound. Its structure allows for various chemical modifications, making it a versatile scaffold in drug discovery and development.
The synthesis of 4-Bromo-1H-pyrazolo[3,4-C]pyridine typically involves the bromination of 1H-pyrazolo[3,4-C]pyridine. A common method employs N-bromosuccinimide as the brominating agent in solvents such as dimethylformamide or acetonitrile, often under elevated temperatures to ensure complete bromination.
In industrial settings, continuous flow processes may be utilized to enhance yield and efficiency, employing automated reactors that allow for precise control over reaction parameters such as temperature and pressure.
The molecular structure of 4-Bromo-1H-pyrazolo[3,4-C]pyridine features a fused ring system comprising a pyrazole and pyridine moiety. The presence of the bromine atom at the 4-position significantly influences its chemical reactivity and biological activity.
The compound exhibits tautomerism, which may affect its reactivity and interactions with biological targets.
4-Bromo-1H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions:
These reactions expand the potential applications of this compound in synthesizing more complex molecules.
At the molecular level, 4-Bromo-1H-pyrazolo[3,4-C]pyridine acts primarily through specific binding interactions with biomolecules. Its mechanism involves:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed for characterization:
The applications of 4-Bromo-1H-pyrazolo[3,4-C]pyridine extend across various scientific fields:
The synthesis of 4-bromo-1H-pyrazolo[3,4-c]pyridine builds upon classical Huisgen indazole cyclization principles, adapted for regioselective bromine incorporation. This method employs 5-halo-2-formylpyridine precursors subjected to diazotization and intramolecular cyclization under acidic conditions. Key adaptations include:
Table 1: Huisgen-Based Synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Precursor | Oxidant | Reaction Conditions | Yield (%) |
---|---|---|---|
5-Bromo-2-formylpyridine | NaNO₂/AcOH | RT, 12 h | 59 [7] |
5-Bromo-2-formylpyridine | Cu(OAc)₂ | Reflux, DCM, 6 h | 48 [1] |
5-Chloro-2-formylpyridine | NaNO₂/HCl | 0°C→RT, 8 h | 62 [1] |
Direct bromination at the C5 position presents challenges due to competing N-bromination and polybromination. Two dominant strategies achieve selective monobromination:
Post-Cyclization Electrophilic Bromination
Pre-Cyclization Halogen Incorporation
Table 2: Bromination Method Comparison
Strategy | Reagent System | Temperature | Regioselectivity | Yield Range |
---|---|---|---|---|
Post-cyclization (N1-protected) | NBS/DMF | 0-25°C | C5 > C4 | 45-68% [1] |
Pre-cyclization | NaNO₂/AcOH | 20-25°C | Exclusive C5 | 55-62% [7] |
The critical cyclization step experiences significant solvent-dependent yield variations. Co-solvent systems address solubility limitations of polar intermediates in classical Huisgen protocols:
Scalability impact: Facilitates reaction scaling (>100 mmol) by preventing precipitate formation during cyclization [1]
Kinetic optimization:
N1-acetyl protection is frequently employed during bromination to prevent regioisomer formation. Subsequent deprotection requires stringent control to preserve the acid-sensitive pyrazolo[3,4-c]pyridine core:
Yield: >90% deacetylation without scaffold degradation [1]
Alternative methods:
Table 3: Deacetylation Efficiency Comparison
Method | Conditions | Time (h) | Yield (%) | Side Products |
---|---|---|---|---|
NaOMe/MeOH | 0.2M, 0°C | 1.5 | 92 | None detected [1] |
K₂CO₃/MeOH | 10% w/v, reflux | 6 | 85 | O-demethylation (<5%) |
HCl/Dioxane | 1N, RT | 0.5 | 30 | Debromination (45-60%) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0